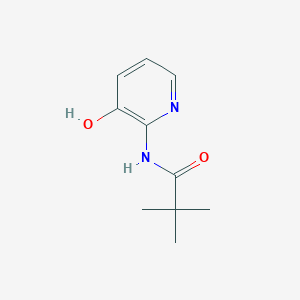
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Overview
Description
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, also known as DPTZ, is an organic compound. It has a molecular formula of C5H11N5O2 and a molecular weight of 173.17g/mol .
Synthesis Analysis
The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be achieved from Formaldehyde, 1-Methyl-3-nitroguanidine, and Methylamine .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is represented by the formula C5H11N5O2 .Physical And Chemical Properties Analysis
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has a predicted density of 1.45±0.1 g/cm3 and a predicted boiling point of 271.3±50.0 °C .Scientific Research Applications
Biodegradation Studies
The biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a compound closely related to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, has been studied. This process occurs under anaerobic conditions and leads to various products like hydrazine and methanol, indicating potential environmental impacts and treatment methods (McCormick, Cornell, & Kaplan, 1981).
Antitumor Properties
1,3,5-Triazine derivatives, including structures similar to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, have been reported for their antitumor activities. They have been investigated for treating ovarian carcinoma, breast tumor, and lung cancer (Gidaspov, Bakharev, & Bulychev, 2004).
Materials Science Applications
In materials science, triazine adducts like those of 1,3,5-triazine are utilized as precursors for the deposition of II/VI materials, demonstrating their importance in developing novel materials (Hursthouse, Motevalli, O’Brien, Walsh, & Jones, 1991).
Polymer Science
In polymer science, the study of side-chain second-order nonlinear optical polyimides based on novel chromophore-containing diamines, including triazine derivatives, has shown significant results, indicating their potential in advanced polymer applications (Sui et al., 1999).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles using triazine derivatives as key precursors has been explored. These heterocycles have been evaluated for their potential as anti-tumor agents, highlighting the versatility of triazine derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Thermal Behavior and Nucleation Kinetics
The thermal behavior and nucleation kinetics of 1,5-dimethyl-2-nitroimino-1, 3, 5-triazinane, a derivative of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, have been studied. This research is crucial for understanding the stability and properties of the compound under different conditions (Hu, Chen, Yang, Lei, & Zhao, 2010).
Safety And Hazards
properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAWPDJOSHEKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C(N(C1)C)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409038 | |
| Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine | |
CAS RN |
136516-16-0 | |
| Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the synthesis of Dinotefuran?
A1: 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine serves as a crucial intermediate in the synthesis of Dinotefuran. The research paper describes a specific synthetic route where it reacts with (tetrahydro-3-furanyl)-methyltosylate. This reaction is followed by a decomposition step, ultimately yielding Dinotefuran [].
Q2: Are there alternative synthesis methods for Dinotefuran that don't involve 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine?
A2: While the provided research paper highlights the use of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, it does mention that there are four other methods for synthesizing Dinotefuran []. Further research into those alternative methods would be needed to determine if they involve different intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)












![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)